molecular formula C8H10N2 B3079090 5-Methyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine CAS No. 1060803-13-5

5-Methyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B3079090
CAS No.: 1060803-13-5
M. Wt: 134.18 g/mol
InChI Key: BYYHFYQVWDNVQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (CAS 1060803-13-5) is a versatile pyrrolopyridine derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a valuable synthetic building block, particularly as a core scaffold for developing novel kinase inhibitors. The pyrrolopyridine structure is a key pharmacophore in several biologically active compounds, mirroring scaffolds found in approved pharmaceuticals such as the anticancer agents Vemurafenib and Pexidartinib . This specific dihydropyrrolopyridine scaffold is prominently featured in cutting-edge research, including its role in the development of potent TNIK (Traf2- and Nck-interacting kinase) inhibitors and as a key structural component in a series of 1H-pyrrolo[2,3-b]pyridine compounds identified as potent fibroblast growth factor receptor (FGFR) inhibitors . FGFR signaling is a critical pathway in various tumors, making this compound a promising lead in oncology research . Researchers value this chemical for its potential to generate new therapeutic agents targeting cancers, metabolic diseases, and central nervous system disorders, given the broad biological activity exhibited by the pyrrolopyridine class . The product is supplied with the following specifications: Molecular Formula: C8H10N2, Molecular Weight: 134.18 g/mol, and MDL Number: MFCD06659753 . For optimal stability, it is recommended to store the compound in a dark place under an inert atmosphere at room temperature . Please note: This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-6-4-7-2-3-9-8(7)10-5-6/h4-5H,2-3H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYHFYQVWDNVQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NCC2)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine typically involves the cyclization of appropriate precursors. One common method includes the preparation of pyrrole-derived α,β-alkynyl ketones, followed by cyclization reactions . Another approach involves the use of Sonogashira cross-coupling reactions to introduce various groups into the alkyne, followed by cyclization catalyzed by gold or sodium hydride .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while substitution reactions can introduce halogens, alkyl groups, or other functional groups .

Scientific Research Applications

5-Methyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine has several applications in scientific research:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 5-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine with structurally related heterocycles:

Compound Core Structure Key Substituents Solubility Biological Activity References
This compound Pyrrolo[2,3-b]pyridine (dihydro) 5-Methyl Moderate (improved as HCl salt) Kinase inhibition (FGFR1)
Thieno[2,3-b]pyridine Thieno[2,3-b]pyridine Sulfur atom at position 2 Poor (requires cyclodextrin solubilization) Anticancer (IC₅₀: 0.1–1 µM in xenografts)
5-Bromo-1H-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine 5-Bromo Low Intermediate for cross-coupling
Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine Fused pyrimidine-thienopyridine None Not reported Antiviral, antimicrobial
Chromeno[2,3-b]pyridine Chromene-fused pyridine 5-O-Substituents (e.g., methoxy) Moderate Fluorescent probes, antitumor agents

Key Comparisons

Solubility and Pharmacokinetics Thieno[2,3-b]pyridines exhibit poor aqueous solubility due to hydrophobic sulfur atoms, necessitating formulation additives like HP-β-CD for in vivo studies . In contrast, this compound shows improved solubility when converted to its hydrochloride salt, enhancing bioavailability . Nitrogen substitution (as in pyrrolo[2,3-b]pyridines) generally improves solubility compared to sulfur-containing thieno analogues .

Biological Activity Kinase Inhibition: The dihydro-pyrrolo[2,3-b]pyridine scaffold in 5-methyl derivatives binds FGFR1 with a hydrogen bond between the pyrrole NH and D641, while the 5-methyl group optimizes hydrophobic interactions with G485 . Thieno[2,3-b]pyridines lack this hydrogen-bonding capacity, reducing kinase selectivity . Pyrrolo analogues with solubilizing groups (e.g., morpholine in derivative 3) retain activity while improving tolerability .

Synthetic Flexibility Brominated pyrrolo[2,3-b]pyridines (e.g., 5-bromo derivatives) are versatile intermediates for introducing aryl or heteroaryl groups via cross-coupling, enabling rapid SAR exploration . Thieno[2,3-b]pyridines require harsher conditions for functionalization due to sulfur’s electronic effects .

Thermodynamic Stability

  • The 2,3-dihydro modification in This compound reduces ring strain compared to fully aromatic analogues, enhancing metabolic stability in vivo .

Research Findings

  • FGFR1 Inhibition: this compound derivatives show IC₅₀ values of <10 nM against FGFR1, outperforming thieno[2,3-b]pyridines (IC₅₀: 50–100 nM) due to optimized hinge-binding interactions .
  • Solubility-activity Trade-off: Introducing morpholine or methyl groups in pyrrolo[2,3-b]pyridines improves solubility without significant loss of potency, whereas analogous modifications in thieno derivatives reduce activity by >50% .

Biological Activity

5-Methyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine is a bicyclic compound with significant biological activity, particularly in the context of cancer research and pharmacological applications. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.

This compound has the molecular formula C8H10N2C_8H_{10}N_2 and a molecular weight of approximately 134.18 g/mol. The compound features a methyl group at the 5-position of the pyrrole ring, which contributes to its unique chemical properties and biological activity.

The biological activity of this compound primarily involves its interaction with fibroblast growth factor receptors (FGFRs), which are critical in various cellular processes including proliferation and survival. The compound acts as an inhibitor of FGFRs by forming hydrogen bonds with specific amino acids in the FGFR kinase domain. This interaction is crucial for blocking downstream signaling pathways associated with tumor growth and metastasis .

Biological Activity Overview

Research indicates that this compound exhibits significant potential as:

  • Anticancer Agent : It has been studied for its ability to inhibit FGFRs implicated in several cancers, making it a candidate for targeted cancer therapies.
  • Enzyme Inhibitor : The compound is also explored for its role in modulating various biological pathways through enzyme inhibition .

Data Table: Biological Activity of Related Compounds

Compound NameStructural FeaturesBiological Activity
This compoundMethyl group at the 5-positionFGFR inhibition
5-Bromo-1H-pyrrolo[2,3-b]pyridineBromine substitution at the 5-positionPotential FGFR inhibition
5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]pyridineMethoxy group at the 5-positionModulated biological activity
6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-oneDifferent bicyclic systemVaries significantly from pyrrolos

Case Study 1: FGFR Inhibition

A study conducted by researchers at Sichuan University demonstrated that derivatives of this compound effectively inhibited FGFR activity in vitro. These compounds displayed IC50 values indicating potent inhibition compared to existing FGFR inhibitors. The study emphasized the role of substituents on the pyrrole ring affecting binding affinity and specificity towards FGFRs .

Case Study 2: Structure-Activity Relationship (SAR)

In another investigation focusing on SAR, various derivatives were synthesized to assess their biological activities. The introduction of different substituents significantly altered the inhibitory potency against FGFRs. For instance, compounds with larger hydrophobic groups showed enhanced interaction with the receptor's hydrophobic pocket, leading to improved inhibitory effects. This finding underscores the importance of structural modifications in optimizing therapeutic efficacy .

Q & A

Q. Q1. How can I optimize the multi-step synthesis of 5-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives for higher yields?

A1. Key optimization strategies include:

  • Suzuki-Miyaura cross-coupling : Use Pd(PPh₃)₄ as a catalyst with 2 M K₂CO₃ in toluene/ethanol (3:1) at 105°C for efficient aryl-boronic acid coupling .
  • Hydrogenation : Catalytic Raney Nickel under H₂ gas (3–4 hours) reduces nitro groups to amines; monitor reaction progress via TLC to prevent decomposition of intermediates .
  • Purification : Employ gradient flash chromatography (e.g., CH₂Cl₂:MeOH from 98:2 to 90:10) to isolate pure products with >95% purity .
  • Yield improvement : Pre-activate boronic acids and use excess reagents (1.2–1.5 eq) to compensate for steric hindrance in dihydro-pyrrolo scaffolds .

Q. Q2. What analytical techniques are critical for characterizing this compound derivatives?

A2. Essential methods include:

  • NMR spectroscopy : Use DMSO-d₆ to resolve NH protons (δ 10–13 ppm) and confirm regiochemistry of substituents via coupling constants (e.g., J = 3.0–3.1 Hz for pyridyl protons) .
  • HRMS : Validate molecular formulas (e.g., [M+H]+ for C₁₉H₁₄N₄O: calcd 315.12403, found 315.1237) .
  • HPLC : Monitor purity with C18 columns and UV detection at 254 nm, using acetonitrile/water gradients .
  • X-ray crystallography : Resolve ambiguous structures (e.g., dioxolane ring conformations) for derivatives with heavy atoms like bromine .

Q. Q3. How do I design initial biological screening assays for pyrrolo[2,3-b]pyridine derivatives?

A3. Prioritize the following assays:

  • Kinase inhibition : Test FGFR1 binding using fluorescence polarization assays; IC₅₀ values <100 nM indicate potent inhibitors .
  • Antiproliferative activity : Use MTT assays on cancer cell lines (e.g., diffuse malignant peritoneal mesothelioma) with paclitaxel as a positive control .
  • Apoptosis markers : Quantify caspase-3/7 activation and survivin phosphorylation (Thr34) via Western blotting .

Advanced Research Questions

Q. Q4. How can structure-activity relationships (SAR) guide the design of FGFR-targeting dihydro-pyrrolo[2,3-b]pyridines?

A4. Critical SAR insights include:

  • 5-Position modifications : Introduce hydrogen bond acceptors (e.g., trifluoromethyl) to interact with FGFR1’s G485 residue, improving affinity .

  • 3-Substituents : Bulky hydrophobic groups (e.g., 3-thienyl) enhance selectivity by occupying the ATP-binding pocket’s hydrophobic cleft .

  • N1 functionalization : Benzyl or tosyl groups improve metabolic stability but may reduce solubility; balance with PEGylation .

  • Table 1 : Activity trends for select derivatives :

    CompoundFGFR1 IC₅₀ (nM)Solubility (µM)
    5-CF₃ derivative2812
    5-Br derivative9545

Q. Q5. How do I resolve contradictions in spectral data for dihydro-pyrrolo[2,3-b]pyridine regioisomers?

A5. Address discrepancies via:

  • Variable temperature NMR : Identify dynamic processes (e.g., ring flipping) causing signal broadening in DMSO-d₆ .
  • Isotopic labeling : Use ¹⁵N-labeled intermediates to assign ambiguous NH/CH signals .
  • DFT calculations : Predict chemical shifts for competing regioisomers and compare with experimental data .

Q. Q6. What in vivo models are suitable for evaluating the antitumor efficacy of dihydro-pyrrolo[2,3-b]pyridines?

A6. Recommended models:

  • Mouse xenografts : Administer compounds intraperitoneally (10–20 mg/kg) in DMPM models; measure tumor volume inhibition (58–75%) and survival .
  • Pharmacokinetics : Assess plasma half-life (t₁/₂) and brain penetration using LC-MS/MS; prioritize derivatives with t₁/₂ >4 hours .
  • Toxicity endpoints : Monitor liver enzymes (ALT/AST) and body weight weekly to identify hepatotoxicity risks .

Q. Q7. How can I leverage combination therapies to overcome resistance in dihydro-pyrrolo[2,3-b]pyridine-treated cancers?

A7. Synergistic strategies include:

  • Paclitaxel co-treatment : Reduces IC₅₀ by 3-fold in DMPM cells via enhanced apoptosis (caspase-3 activation) .
  • Survivin knockdown : Combine with siRNA to suppress Thr34-phosphorylated survivin, amplifying cytotoxic effects .
  • Checkpoint inhibitors : Test anti-PD-1 antibodies to augment T-cell responses in immunocompetent models .

Q. Q8. What computational tools predict binding modes of dihydro-pyrrolo[2,3-b]pyridines with kinase targets?

A8. Use:

  • Molecular docking (AutoDock Vina) : Simulate interactions with FGFR1’s hinge region (e.g., hydrogen bonds with D641) .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding .
  • Free energy calculations (MM-PBSA) : Rank derivatives by binding energy (ΔG < −40 kcal/mol suggests high potency) .

Q. Q9. How can I achieve regioselective functionalization of the pyrrolo[2,3-b]pyridine core?

A9. Key methods:

  • Iodination : Use N-iodosuccinimide (NIS) in acetone to selectively halogenate the 3-position (92% yield) .
  • Sonogashira coupling : Attach alkynes (e.g., pyridin-3-ylethynyl) using Pd(PPh₃)₄/CuI catalysis .
  • Protecting groups : Tosylate N1 to direct electrophilic substitution to the 5-position .

Q. Q10. What challenges arise during scale-up of dihydro-pyrrolo[2,3-b]pyridine synthesis, and how can they be mitigated?

A10. Common issues and solutions:

  • Catalyst recovery : Use immobilized Pd catalysts (e.g., Pd/C) for Suzuki couplings to reduce metal leaching .
  • Exothermic reactions : Control temperature during nitro group reductions (H₂ gas) to prevent runaway reactions .
  • Purification at scale : Replace column chromatography with recrystallization (e.g., EtOAc/hexanes) for cost-effective isolation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine
Reactant of Route 2
Reactant of Route 2
5-Methyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.